An In-depth Technical Guide to the Synthesis and Characterization of 8-Chloro-5-methoxyquinolin-4-ol
An In-depth Technical Guide to the Synthesis and Characterization of 8-Chloro-5-methoxyquinolin-4-ol
For distribution to: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthesis and detailed characterization of the novel heterocyclic compound, 8-Chloro-5-methoxyquinolin-4-ol. This document is intended to serve as a foundational resource for researchers engaged in the exploration of quinoline derivatives for potential applications in medicinal chemistry and drug discovery. The quinoline scaffold is a privileged structure in numerous pharmacologically active agents, and the unique substitution pattern of this target molecule makes it a compound of significant interest for further investigation.
Introduction and Rationale
Quinolin-4-ol derivatives are a well-established class of compounds with a broad spectrum of biological activities. The introduction of a chlorine atom at the 8-position and a methoxy group at the 5-position of the quinoline ring is anticipated to modulate the molecule's physicochemical properties, such as its lipophilicity and electronic distribution. These modifications can significantly influence its pharmacokinetic profile and interaction with biological targets. This guide outlines a robust synthetic strategy based on the venerable Gould-Jacobs reaction and details the expected analytical characterization of the final compound.
Proposed Synthesis of 8-Chloro-5-methoxyquinolin-4-ol
The most logical and efficient synthetic route to 8-Chloro-5-methoxyquinolin-4-ol is a multi-step sequence commencing with a suitably substituted aniline, followed by a thermally induced cyclization. The Gould-Jacobs reaction provides a reliable and well-documented method for the construction of the quinolin-4-ol core.[1][2][3]
Synthetic Workflow Diagram
Caption: Proposed synthetic pathway for 8-Chloro-5-methoxyquinolin-4-ol.
Experimental Protocol
Step 1: Synthesis of Diethyl 2-(((3-chloro-4-methoxyphenyl)amino)methylene)malonate
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-4-chloro-5-methoxyaniline (1.0 equivalent).
-
Add diethyl ethoxymethylenemalonate (DEEM) (1.1 equivalents).
-
Heat the reaction mixture at 120-130 °C for 2-3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting aniline.
-
After completion, allow the mixture to cool to room temperature. The excess DEEM can be removed under reduced pressure to yield the crude intermediate, which can often be used in the next step without further purification.
Causality: The reaction proceeds via a nucleophilic attack of the aniline nitrogen onto the electron-deficient double bond of DEEM, followed by the elimination of ethanol. This condensation reaction is a standard method for the formation of the anilidomethylenemalonate intermediate required for the subsequent cyclization.[1]
Step 2: Synthesis of Ethyl 8-chloro-5-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate
-
In a separate flask, heat a high-boiling point solvent such as Dowtherm A or diphenyl ether to approximately 250 °C.
-
Slowly add the crude intermediate from Step 1 to the hot solvent with vigorous stirring.
-
Maintain the temperature at 250-260 °C for 30-60 minutes. Monitor the progress of the intramolecular cyclization by TLC.
-
Upon completion, allow the reaction mixture to cool to below 100 °C.
-
Add a non-polar solvent like hexane or petroleum ether to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with the non-polar solvent, and dry.
Causality: The high temperature provides the necessary activation energy for the intramolecular 6-electron electrocyclization, leading to the formation of the quinoline ring system.[3] The use of a high-boiling, inert solvent facilitates reaching the required temperature for this thermally demanding step.
Step 3: Synthesis of 8-Chloro-5-methoxyquinolin-4-ol
-
Suspend the crude ester from Step 2 in a 10-20% aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for 2-4 hours to effect saponification of the ester.
-
After cooling, carefully acidify the reaction mixture with a mineral acid (e.g., concentrated HCl) to a pH of approximately 4-5. This will precipitate the carboxylic acid intermediate.
-
Heat the acidified mixture to reflux for an additional 1-2 hours to induce decarboxylation.
-
Cool the mixture and collect the precipitated 8-Chloro-5-methoxyquinolin-4-ol by vacuum filtration.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of dimethylformamide and water.
Causality: The initial basic hydrolysis cleaves the ester to the corresponding carboxylate salt. Subsequent acidification protonates the carboxylate and the quinolin-4-ol, followed by heat-induced decarboxylation to yield the final product.
Characterization of 8-Chloro-5-methoxyquinolin-4-ol
Physicochemical Properties (Predicted)
| Property | Predicted Value |
| Molecular Formula | C₁₀H₈ClNO₂ |
| Molecular Weight | 209.63 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | >250 °C (decomposes) |
| Solubility | Sparingly soluble in common organic solvents, soluble in DMSO and DMF |
Spectroscopic Data (Predicted)
¹H NMR Spectroscopy (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11.5-12.5 | br s | 1H | -OH (tautomeric proton) |
| ~8.0-8.2 | d | 1H | H-2 |
| ~7.4-7.6 | d | 1H | H-6 |
| ~7.1-7.3 | d | 1H | H-7 |
| ~5.9-6.1 | d | 1H | H-3 |
| ~3.9-4.1 | s | 3H | -OCH₃ |
Rationale for Predictions: The chemical shifts are estimated based on the electronic environment of each proton. The deshielded proton at H-2 is due to its proximity to the nitrogen atom. The protons on the benzene ring (H-6 and H-7) will appear as doublets. The methoxy group protons will be a sharp singlet. The quinolin-4-ol tautomeric proton is expected to be a broad singlet at a downfield chemical shift.
¹³C NMR Spectroscopy (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~175-180 | C-4 |
| ~150-155 | C-5 |
| ~145-150 | C-8a |
| ~140-145 | C-2 |
| ~125-130 | C-8 |
| ~120-125 | C-4a |
| ~115-120 | C-6 |
| ~110-115 | C-7 |
| ~105-110 | C-3 |
| ~55-60 | -OCH₃ |
Rationale for Predictions: The carbonyl carbon (C-4) will be the most downfield signal. The carbons attached to the electronegative oxygen (C-5) and nitrogen (C-2, C-8a) will also be significantly deshielded. The methoxy carbon will appear in the typical upfield region for such groups.
Mass Spectrometry (Electron Ionization, EI)
| m/z | Interpretation |
| 209/211 | [M]⁺∙ (Molecular ion peak with isotopic pattern for one chlorine atom) |
| 194/196 | [M - CH₃]⁺ |
| 166/168 | [M - CO - CH₃]⁺ |
| 131 | [M - CO - CH₃ - Cl]⁺ |
Rationale for Predictions: The mass spectrum is expected to show a clear molecular ion peak with the characteristic 3:1 isotopic ratio for a single chlorine atom. Common fragmentation pathways would involve the loss of a methyl radical from the methoxy group and the loss of carbon monoxide.
Infrared (IR) Spectroscopy (KBr Pellet)
| Wavenumber (cm⁻¹) | Interpretation |
| 3400-3200 (broad) | O-H stretch (intramolecular hydrogen bonding) |
| 3100-3000 | Aromatic C-H stretch |
| ~1650 | C=O stretch (quinolin-4-one tautomer) |
| ~1600, 1550, 1480 | Aromatic C=C and C=N stretching vibrations |
| ~1250 | Aryl-O-CH₃ stretch (asymmetric) |
| ~1050 | Aryl-O-CH₃ stretch (symmetric) |
| ~800-750 | C-Cl stretch |
Rationale for Predictions: The IR spectrum will be dominated by a broad O-H stretch, indicative of the quinolin-4-ol tautomer and hydrogen bonding. A strong carbonyl absorption will also likely be present due to the keto-enol tautomerism. Characteristic aromatic and C-O and C-Cl stretches will also be observed.
Characterization Workflow
Caption: Logical flow for the comprehensive characterization of the title compound.
Safety Considerations
As with any novel chemical entity, 8-Chloro-5-methoxyquinolin-4-ol should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory. While specific toxicity data is unavailable, related halo- and hydroxy-quinolines can be irritants and potentially harmful.[4] All waste materials should be disposed of in accordance with institutional and local regulations.
Conclusion
This technical guide provides a detailed, albeit predictive, framework for the synthesis and characterization of 8-Chloro-5-methoxyquinolin-4-ol. The proposed synthetic route, based on the Gould-Jacobs reaction, offers a reliable method for accessing this novel compound. The predicted characterization data serves as a benchmark for researchers to confirm the identity and purity of the synthesized material. The availability of this compound will enable further investigation into its biological properties and potential as a lead structure in drug discovery programs.
References
-
PubChem. 5-Chloro-8-hydroxyquinoline. National Center for Biotechnology Information. [Link]
- Google Patents. CN102267943B - Method for preparing 5-chloro-8-hydroxyquinoline.
-
Boulcina, R., et al. N-[(2-Chloro-8-methylquinolin-3-yl)methyl]-4-methoxyaniline. Acta Crystallographica Section E: Structure Reports Online, 2010, 66(11), o2856. [Link]
-
Wu, M. 4-Chloro-6,7-dimethoxyquinoline. Acta Crystallographica Section E: Crystallographic Communications, 2011, 67(11), o3041. [Link]
-
He, L., et al. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 2003, 47(10), 3329-3330. [Link]
-
Wikipedia. Gould–Jacobs reaction. [Link]
- Google Patents.
-
De, P., et al. Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents. Bioorganic & Medicinal Chemistry Letters, 2009, 19(18), 5454-5457. [Link]
-
Biotage. AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd. [Link]
-
Singh, P. P. Gould-Jacobs Reaction. Name Reactions in Organic Synthesis, 2005, 533-535. [Link]
-
Adewole, E., Oke, O.T., & Ojo, A. Synthesis of 8-methoxyquinoline-5-amino acetic acid and its herbicidal potential. Journal of Advance Research in Applied Science, 2015, 2(4), 1-4. [Link]
-
Kumar, S., et al. Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. Molecules, 2018, 23(5), 1083. [Link]
-
Solomon, V. R., et al. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 2011, 26(3), 383-390. [Link]
-
Quiroga, J., et al. Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molecules, 2012, 17(11), 13093-13103. [Link]
-
Musiol, R., et al. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 2021, 26(1), 134. [Link]
-
PubChem. 7-Chloro-4-hydroxyquinoline. National Center for Biotechnology Information. [Link]
-
Mary, Y. S., et al. Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations. Journal of Molecular Structure, 2018, 1165, 335-348. [Link]
-
Kikelj, D., et al. Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Journal of Heterocyclic Chemistry, 2008, 45(2), 593-598. [Link]
-
Dastidar, S. G., et al. Gelation Behavior of 5-Chloro-8-hydroxyquinoline, an Antituberculosis Agent in Aqueous Alcohol Solutions. Gels, 2017, 3(4), 41. [Link]
-
Kaur, K., et al. 4-Aminoquinoline: a comprehensive review of synthetic strategies. RSC Advances, 2020, 10(24), 14216-14233. [Link]
-
Capuano, B., et al. 8-Chloro-11-[4-(8-chloro-5H-dibenzo[b,e][4][5]diazepin-11-yl)piperazino]-5H-dibenzo[b,e][4][5]diazepine. Molecules, 1999, 4(10), 329-332. [Link]
-
The Royal Society of Chemistry. Supporting information for.... [Link]
-
Heller, S.R., & Milne, G.W.A. EPA/NIH Mass Spectral Data Base. National Bureau of Standards, 1980. [Link]
Sources
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. ablelab.eu [ablelab.eu]
- 3. Gould-Jacobs Reaction (Chapter 25) - Name Reactions in Organic Synthesis [cambridge.org]
- 4. 5-Chloro-8-hydroxyquinoline | C9H6ClNO | CID 2817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-[(2-Chloro-8-methylquinolin-3-yl)methyl]-4-methoxyaniline - PMC [pmc.ncbi.nlm.nih.gov]



